Methyl (2R)-6-oxopiperazine-2-carboxylate; hydrochloride is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a piperazine ring. This compound is characterized by the presence of a carboxylate group and a ketone functionality on the piperazine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.
The compound can be classified under piperazine derivatives and is often utilized in pharmaceutical applications due to its potential biological activities. It is synthesized from various starting materials through specific chemical reactions, which can include multicomponent reactions or modifications of existing piperazine structures. The source of information regarding the synthesis and applications of this compound comes from various peer-reviewed articles and patents that discuss its chemical properties and synthetic pathways.
The synthesis of methyl (2R)-6-oxopiperazine-2-carboxylate; hydrochloride typically involves several steps, including:
For instance, one method involves starting with 2-amino-4-methylpyridine, which undergoes a Ugi reaction to form a 5-component adduct followed by cyclization to produce the desired piperazine structure. The reaction conditions typically include solvents like dichloromethane or dimethylformamide under inert atmospheres to prevent unwanted side reactions .
The molecular formula for methyl (2R)-6-oxopiperazine-2-carboxylate; hydrochloride is . The structure consists of a six-membered piperazine ring with a ketone (oxopiperazine) at position 6 and a carboxylate group at position 2, with a methyl ester substituent.
Crystallographic studies may provide insights into its three-dimensional conformation, revealing bond angles and distances that are crucial for understanding its reactivity and interactions with biological targets. Techniques such as X-ray crystallography are employed to ascertain these structural details .
Methyl (2R)-6-oxopiperazine-2-carboxylate can participate in various chemical reactions:
The reaction conditions for these transformations often require careful optimization, including temperature control, choice of solvent, and catalyst selection to enhance yield and selectivity .
The mechanism of action for methyl (2R)-6-oxopiperazine-2-carboxylate in biological systems often involves its interaction with specific receptors or enzymes. Its structural features allow it to mimic natural substrates or inhibitors.
Studies have shown that derivatives of oxopiperazines exhibit significant biological activities, such as antimicrobial or anticancer effects, likely due to their ability to interfere with cellular processes at the molecular level .
Methyl (2R)-6-oxopiperazine-2-carboxylate; hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics depend on the specific salt form and purity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture or heat. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions, which is essential for its handling in synthetic procedures.
Methyl (2R)-6-oxopiperazine-2-carboxylate; hydrochloride is primarily utilized in:
This compound's structural versatility makes it an attractive candidate for further research into new therapeutic agents and materials .
Enantioselective synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride centers on precise stereocontrol during piperazine ring formation and functionalization. Key methodologies include biocatalytic approaches, multicomponent reactions, and chiral pool utilization, each offering distinct advantages in stereochemical fidelity and yield.
Biocatalytic strategies leverage engineered methyltransferases to achieve asymmetric α-alkylation of α-keto acid precursors. Recent advances demonstrate engineered SgvMVAV enzymes enabling enantioselective methylation and ethylation of α-keto acids with total turnover numbers (TTNs) up to 4,600. This system utilizes S-adenosylmethionine (SAM) as a methyl donor and zinc as a Lewis acid catalyst to facilitate enolization and stereoselective methyl transfer, achieving enantiomeric excess (e.e.) values >99% for constrained substrates [8]. Crystal structures reveal a closed conformation where the (Re)-face of the zinc enolate is shielded by the protein scaffold, ensuring exclusive (R)-configuration at the newly formed stereocenter [8].
The Ugi 5-center-4-component reaction (U-5C-4CR) provides direct access to functionalized 2-oxopiperazine precursors. This one-pot condensation employs N-Boc-α-amino aldehydes, α-amino acids, isocyanides, and methanol under Lewis acid catalysis (e.g., Sc(OTf)₃ or TiCl₄). Optimized conditions (60°C, 10 mol% catalyst in methanol) yield advanced intermediates like Methyl (R)-6-oxopiperazine-2-carboxylate with 72–74% isolated yield and diastereomeric ratios (d.r.) of 70:30–74:26 [5]. Substrate scope studies confirm tolerance for branched (e.g., leucine, phenylalanine) and secondary amino acids, though glycine derivatives exhibit lower yields (25–38%) due to unfavorable steric interactions [5].
Table 1: Comparative Analysis of Enantioselective Synthesis Routes
Method | Conditions | Yield (%) | Stereoselectivity | Key Advantages |
---|---|---|---|---|
Biocatalytic Alkylation | SgvMVAV, SAM, Zn²⁺, 25°C | Up to 85* | >99% e.e. | Atom economy, green chemistry |
Ugi 5C-4CR | Sc(OTf)₃ (10 mol%), MeOH, 60°C | 72–74 | 70:30–74:26 d.r. | Modular substrate diversity |
Chiral Auxiliary-Mediated | Evans auxiliary, -78°C to 25°C | 65–80 | >95% d.e. | Predictable stereocontrol |
*Yield based on precursor conversion; TTN = 4,600 [8] [5] [3]
Chiral auxiliaries remain indispensable for stereochemical control in piperazine carboxylate synthesis, particularly for establishing the (2R) configuration. Evans oxazolidinones and Myers pseudoephedrine amides are prominently employed to direct asymmetric cyclization and alkylation events. In the synthesis of (R)-piperazine derivatives, Evans auxiliaries are conjugated to linear precursors before intramolecular amidation forms the piperazine ring. Diastereoselective enolate alkylation at the α-position proceeds with >95% diastereomeric excess (d.e.) at -78°C, guided by the auxiliary’s chiral environment [3].
Tartrate-based resolution complements auxiliary approaches for racemic mixtures. rac-2-Methylpyrrolidine precursors undergo selective crystallization with L- or D-tartaric acid to isolate enantiopure amines. Subsequent oxidative cleavage and reductive amination yield (R)-piperazine-2-carboxylate frameworks with e.e. values exceeding 98% [3]. This method’s efficacy depends critically on solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of tartaric acid (1:1 to 1:2 amine:tartrate). Notably, catalytic asymmetric hydrogenation using chiral ligands like (R,R)-DuPhos achieves comparable stereoselectivity but requires specialized platinum catalysts and elevated pressures (50–100 psi H₂) [3].
Limitations persist in auxiliary removal efficiency. Hydrolytic cleavage of oxazolidinones necessitates harsh basic conditions (LiOH, THF/H₂O), risking epimerization at the α-stereocenter. Newer protocols employ mild reductive cleavage (e.g., LiAlH₄) to preserve stereochemical integrity, though yields remain moderate (65–80%) [3] [9].
Final hydrochloride salt formation dictates the purity, stability, and crystallinity of Methyl (2R)-6-oxopiperazine-2-carboxylate. Process optimization focuses on solvent selection, acid addition kinetics, and temperature profiling to prevent polymorphism and ensure stoichiometric salt formation.
Industrial suppliers utilize cold-chain crystallization (-20°C to 4°C) in anhydrous solvents like ethyl acetate or acetone to minimize hydrolysis of the methyl ester moiety. Stoichiometric HCl (1.0–1.2 eq.) is introduced via isopropanolic HCl to a free base solution at 0–5°C, followed by gradual warming to 25°C to nucleate crystals. This yields high-purity (>99%) hydrochloride salt with defined morphology [1] [4]. Anti-solvent strategies employing diethyl ether or hexanes reduce solubility and enhance crystal yield (85–92%) but risk occluding solvents if added too rapidly [6].
Table 2: Hydrochloride Salt Crystallization Parameters
Parameter | Optimal Condition | Effect on Product Quality | Industrial Validation |
---|---|---|---|
Temperature Profile | 0°C → 25°C over 4 hours | Prevents amorphous solid formation | BLD Pharm, Hangzhou MolCore [1] [4] |
HCl Equivalents | 1.05 eq. (IPAc-HCl) | Avoids free base contamination | Echemi suppliers [6] |
Solvent System | Ethyl acetate/IPA (9:1) | Maximizes crystal yield (90%) | Wuhan Comings Biotech [6] |
Final Drying Conditions | 40°C under vacuum, 24 hours | Reduces residual solvents to <500 ppm | PubChem specifications [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7